4-硝基偶氮苯

描述

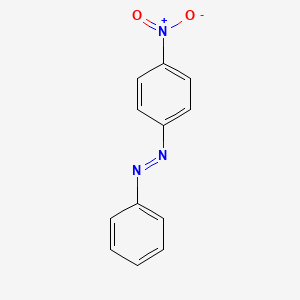

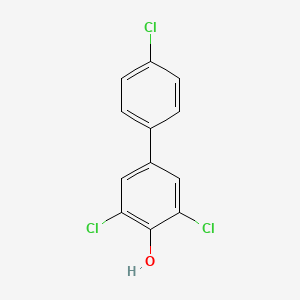

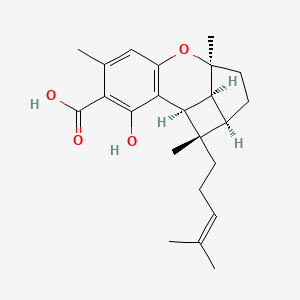

4-Nitroazobenzene, also known as 4-Nitroazobenzene, is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Nitroazobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16043. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitroazobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitroazobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

选择性吸附剂用于测定 Au (III) 和 Pd (II)

交联壳聚糖用 4-氨基-4′-硝基偶氮苯改性,并通过 FT-IR 和 SEM 表征 {svg_1}. Au (III) 和 Pd (II) 的吸附在 pH 3.0 (Au (III)) 和 pH 2.0 (Pd (II)) 时最佳,最大吸附量分别为 69.93 mg g −1 和 58.58 mg g −1 {svg_2}. 这种新型吸附剂对 Au (III) 和 Pd (II) 表现出高亲和力,而对 K、Na 和 Ca 的吸附可忽略不计,并且没有其他几种金属离子的吸附 {svg_3}.

二维开关在超分子组装体中的应用

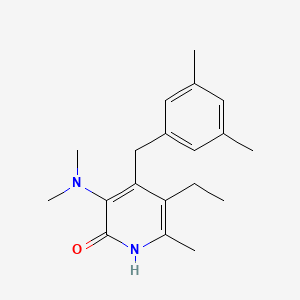

利用低温扫描隧道显微镜和光谱学以亚分子分辨率研究了 4-苯胺基-4′-硝基偶氮苯在 Au (111) 表面的超分子组装体 {svg_4}. 在 250 K 吸附导致三种不同的结构,这些结构通过氢键形成:星形结构和两种类型的线状结构:蜿蜒线和锯齿线 {svg_5}. 可逆的 trans-cis * 异构化是通过分子 LUMO+1 态(位于 +2.9 V)的电子隧穿诱导的 {svg_6}.

锡含量的测定

合成了一种新的测定锡含量的试剂,即 4-硝基偶氮苯水杨基荧光酮 {svg_7}. 开发了一种利用十六烷基三甲基溴化铵与 Sn(IV) 之间静电相互作用测定痕量 Sn(IV) 的复合方法 {svg_8}.

作用机制

Target of Action

4-Nitroazobenzene, also known as p-Nitroazobenzene, is a type of azo compound It’s known to interact with various molecular structures and systems, particularly in the context of photochemical reactions .

Mode of Action

4-Nitroazobenzene undergoes a process known as photo-isomerization . This involves a reversible transformation between its more stable trans-isomer and the less stable cis-isomer . The isomerization is induced by electron tunneling through the LUMO+1 state of the molecule . This compound can undergo a resonance structure due to the presence of an electron-donor (the anilino group) and an electron-acceptor (the nitro group) at the p and p’ position of the conjugated aromatic system in the same molecule .

Biochemical Pathways

For instance, some azo compounds are involved in bacterial degradation pathways . More research is needed to elucidate the specific biochemical pathways influenced by 4-Nitroazobenzene.

Pharmacokinetics

It’s known that the compound can form supramolecular assemblies upon adsorption, which may influence its bioavailability .

Result of Action

The primary result of 4-Nitroazobenzene’s action is the isomerization between its trans and cis forms . This property has made it useful in various applications, including material science, medicinal chemistry, molecular switches, and other devices .

Action Environment

The action of 4-Nitroazobenzene is highly influenced by environmental factors. For instance, the kinetics of the cis-to-trans thermal isomerization of 4-Nitroazobenzene are highly influenced by solvent polarity .

生化分析

Biochemical Properties

4-Nitroazobenzene plays a significant role in biochemical reactions due to its ability to undergo photoisomerization. This process involves the reversible transformation between the trans and cis isomers of the compound upon exposure to light. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Nitroazobenzene can act as a substrate for certain reductases, which catalyze the reduction of the nitro group to an amino group. This interaction is crucial in the metabolic pathways of certain bacteria that utilize 4-Nitroazobenzene as a carbon source .

Cellular Effects

4-Nitroazobenzene has been shown to affect various types of cells and cellular processes. In bacterial cells, it can be metabolized through reductive pathways, leading to the formation of amino derivatives. These derivatives can further participate in cellular metabolism, influencing cell function and viability. In mammalian cells, 4-Nitroazobenzene can impact cell signaling pathways and gene expression. For example, exposure to 4-Nitroazobenzene has been associated with changes in the expression of genes involved in oxidative stress response and detoxification processes .

Molecular Mechanism

The molecular mechanism of 4-Nitroazobenzene involves its ability to undergo photoisomerization and reduction reactions. The compound can bind to specific enzymes, such as reductases, which facilitate the reduction of the nitro group to an amino group. This reaction is essential for the detoxification and metabolism of 4-Nitroazobenzene in certain organisms. Additionally, the photoisomerization of 4-Nitroazobenzene can lead to changes in its interaction with other biomolecules, affecting their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitroazobenzene can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to light and heat. This degradation can lead to the formation of various by-products, which may have different biochemical properties and effects on cellular function. Long-term studies have shown that 4-Nitroazobenzene can have persistent effects on cellular metabolism and gene expression, even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of 4-Nitroazobenzene in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, 4-Nitroazobenzene can exhibit toxic effects, including oxidative stress, DNA damage, and disruption of cellular metabolism. These adverse effects are dose-dependent and can vary between different animal species. Studies have shown that there is a threshold dose above which the toxic effects of 4-Nitroazobenzene become significant .

Metabolic Pathways

4-Nitroazobenzene is involved in several metabolic pathways, primarily through its reduction to amino derivatives. These pathways are facilitated by specific enzymes, such as nitroreductases, which catalyze the reduction of the nitro group. The resulting amino derivatives can further participate in various biochemical reactions, including conjugation and oxidation. These metabolic processes are essential for the detoxification and elimination of 4-Nitroazobenzene from the organism .

Transport and Distribution

The transport and distribution of 4-Nitroazobenzene within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Nitroazobenzene can bind to specific proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of 4-Nitroazobenzene within cells can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

4-Nitroazobenzene can localize to specific subcellular compartments, influencing its activity and function. The compound may be directed to certain organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of 4-Nitroazobenzene can affect its interactions with enzymes and other biomolecules, modulating its biochemical effects. For example, the localization of 4-Nitroazobenzene to the mitochondria can impact mitochondrial function and energy metabolism .

属性

IUPAC Name |

(4-nitrophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTDJBMGPQLSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870979 | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-52-3 | |

| Record name | 1-(4-Nitrophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P9OZE3IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 4-Nitroazobenzene is C12H9N3O2, and its molecular weight is 227.22 g/mol.

A: 4-Nitroazobenzene displays characteristic peaks in various spectroscopic techniques. In Raman spectroscopy, for instance, the C-C vibration linking 4-Nitroazobenzene to a carbon surface is observed between 1240-1280 cm-1. Additionally, its UV-Vis spectrum is characterized by an nπ transition with a tail extending to 500 nm, and a structured ππ absorption band around 330-400 nm.

A: The nitro group in 4-Nitroazobenzene plays a crucial role in its photochemical properties. It contributes to the molecule's ability to undergo trans-cis isomerization upon light exposure. Furthermore, it significantly impacts the thermal cis-trans isomerization rate, making it faster than azobenzene but comparable to 4-N,N-dimethylaminoazobenzene.

A: Research on Salmonella typhimurium strains (TA98 and TA100) revealed a correlation between the position of methoxy substitutions on the 4-Nitroazobenzene ring and its mutagenic activity. Notably, 3-methoxy-4-aminoazobenzene exhibited potent mutagenicity, while 2-methoxy-4-aminoazobenzene and 2,5-dimethoxy-4-aminoazobenzene were non-mutagenic. This highlights the significant influence of even minor structural modifications on the biological activity of 4-Nitroazobenzene derivatives.

A: 4-Nitroazobenzene is frequently incorporated into polymers to impart photosensitivity and enable optical applications. For example, in polymethacrylate-based polymers, 4-Nitroazobenzene acts as a nonlinear optical (NLO) active group, leading to desirable properties like photoinduced birefringence. This characteristic is valuable in optical storage devices and other photonic applications.

A: Studies have shown that incorporating 4-Nitroazobenzene into polyurethanes can enhance their second harmonic generation (SHG) temporal stability at both room and elevated temperatures. This improved stability is attributed to the formation of a dense silicon-oxygen network structure during crosslinking, effectively inhibiting the relaxation of 4-Nitroazobenzene molecules within the polymer matrix.

A: While 4-Nitroazobenzene itself is not typically employed as a catalyst, its derivatives and its role in surface modifications offer interesting possibilities. For instance, the electrochemical reduction of 4-Nitroazobenzene diazonium can modify carbon surfaces, potentially influencing their catalytic behavior. Further research in this area could unveil potential catalytic applications for 4-Nitroazobenzene-modified materials.

A: Quantum chemical studies, including time-dependent Hartree-Fock (TD-HF) and time-dependent density functional theory (TD-DFT), have been instrumental in unraveling the excited state behavior of 4-Nitroazobenzene, particularly in its dimeric form and when adsorbed on surfaces. These studies provide insights into exciton splitting, charge transfer dynamics, and the impact of intermolecular interactions on its photophysical properties.

A: The stability of 4-Nitroazobenzene, particularly its photostability, is crucial for its applications in areas like optical storage. Research has demonstrated that incorporating 4-Nitroazobenzene into polymer matrices can significantly enhance its stability. For example, in poly [4'-bis(N, N-oxyethylene)imino-4-nitroazobenzene succinyl] films, information stored via photoinduced anisotropy remained stable for over 100 days.

ANone: A variety of analytical techniques are used to characterize and quantify 4-Nitroazobenzene and its derivatives. Common methods include:

- Spectroscopy: UV-Vis, Raman, and NMR spectroscopy are used to analyze the structure, electronic transitions, and interactions of 4-Nitroazobenzene.

- Electrochemistry: Cyclic voltammetry and rotating disk voltammetry are employed to investigate the electrochemical behavior and electron transfer processes involving 4-Nitroazobenzene.

- Microscopy: Polarized optical microscopy (POM) is used to visualize the liquid crystalline phases and textures exhibited by polymers containing 4-Nitroazobenzene.

- Calorimetry: Differential scanning calorimetry (DSC) is used to study thermal transitions, such as glass transition temperatures and melting points, of 4-Nitroazobenzene-containing materials.

A: While specific studies on the environmental degradation of 4-Nitroazobenzene may be limited, its structural similarity to azo dyes raises concerns. Azo dyes are known to undergo reductive cleavage of the azo bond, potentially generating aromatic amines, some of which can be toxic and persistent in the environment. It is crucial to investigate the degradation pathways of 4-Nitroazobenzene and assess its potential environmental impact.

ANone: Yes, researchers are continually exploring alternative compounds with comparable properties to 4-Nitroazobenzene but with improved characteristics such as enhanced photostability, biodegradability, or lower toxicity. Some examples include:

- Other azobenzene derivatives: Modifying the substituents on the azobenzene core can fine-tune its properties. For instance, using electron-donating groups instead of the nitro group can alter the absorption spectrum and isomerization kinetics.

- Stilbene derivatives: Stilbenes exhibit similar trans-cis isomerization behavior and have been investigated for applications in molecular switches and optical materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)

![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)

![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)